molecular formula C18H21FN4O3 B7057394 7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B7057394
M. Wt: 360.4 g/mol
InChI Key: HMADXHNCAYIDQM-UHFFFAOYSA-N
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Description

7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structural features, which include a spirocyclic framework and multiple functional groups, making it a versatile candidate for various applications in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from readily available precursors. One efficient method involves the cyclization of appropriate intermediates under controlled conditions to form the spirocyclic core . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations without compromising the integrity of the spirocyclic structure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-[1-(3-fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-21-16(25)18(20-17(21)26)7-9-22(11-18)14-6-3-8-23(15(14)24)13-5-2-4-12(19)10-13/h2,4-5,10,14H,3,6-9,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMADXHNCAYIDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(C2)C3CCCN(C3=O)C4=CC(=CC=C4)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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